molecular formula C13H16N2O2S B4013226 1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B4013226
M. Wt: 264.35 g/mol
InChI Key: UPVDWHIVEJBYAV-UHFFFAOYSA-N
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Description

1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the methylsulfonyl group.

Chemical Reactions Analysis

1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . This binding can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole include other indole derivatives such as:

These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications. The presence of the methylsulfonyl group in this compound makes it unique and potentially more effective in certain applications.

Properties

IUPAC Name

1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-13-11(7-8-15(9)18(2,16)17)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVDWHIVEJBYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1S(=O)(=O)C)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

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